molecular formula C7H6F2O B1411505 2,5-Difluoro-3-methylphenol CAS No. 1803786-42-6

2,5-Difluoro-3-methylphenol

Cat. No.: B1411505
CAS No.: 1803786-42-6
M. Wt: 144.12 g/mol
InChI Key: VRODIMUFGKGXBJ-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylphenol is a chemical compound belonging to the family of halophenols. It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring. The molecular formula of this compound is C7H6F2O, and it has a molecular weight of 144.12 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Difluoro-3-methylphenol involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under mild conditions, making it suitable for synthesizing various substituted phenols.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve high purity and yield of the desired product. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted phenols with different functional groups.

Scientific Research Applications

2,5-Difluoro-3-methylphenol has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in the development of pharmaceuticals and agrochemicals.

    Medicine: Research into the biological activities of this compound derivatives may lead to the discovery of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-methylphenol depends on its specific application and the molecular targets involved. In general, the presence of fluorine atoms can enhance the compound’s reactivity and stability, influencing its interactions with biological molecules and chemical reagents. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-3-methylphenol is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenol ring. This unique structure can influence its chemical reactivity, physical properties, and potential applications compared to other similar compounds. The presence of fluorine atoms can also enhance the compound’s stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2,5-difluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRODIMUFGKGXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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